An In-Depth Technical Guide to 5-Aminopentanoic Acid Hydroiodide and its Core Moiety for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-Aminopentanoic Acid Hydroiodide and its Core Moiety for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Aminopentanoic Acid Hydroiodide (CAS Number: 1705581-28-7). Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a singular focus on the specified salt. It first addresses the well-documented, primary application of this specific compound in materials science. Subsequently, and more centrally for this audience, it pivots to an in-depth exploration of the core molecule, 5-Aminopentanoic Acid (5-AVA), detailing its biological significance, pharmacological activity, and potential applications in medicinal chemistry.
Introduction: A Tale of Two Applications
5-Aminopentanoic Acid Hydroiodide, the specific salt associated with CAS number 1705581-28-7, has carved a distinct niche in the field of materials science. It is a critical precursor and additive in the development of perovskite solar cells, where it significantly enhances device stability and performance.[1][2] While this application is a testament to its unique physicochemical properties, it is not the context in which a drug development professional would typically encounter its core chemical structure.
Therefore, this guide is structured to bridge this gap. We will first briefly explore the established role of the hydroiodide salt in photovoltaic technology. The primary focus will then shift to its parent compound, 5-aminopentanoic acid (5-AVA). 5-AVA is an endogenous human metabolite, a weak neurotransmitter agonist, and a versatile building block in chemical synthesis, making it a subject of considerable relevance to the pharmaceutical and life sciences sectors.[3][4]
Physicochemical Properties: A Comparative Overview
A clear distinction between the hydroiodide salt and its parent amino acid is essential for any experimental design. The table below summarizes their key properties.
| Property | 5-Aminopentanoic Acid Hydroiodide | 5-Aminopentanoic Acid (5-AVA) |
| Synonyms | 5-Aminovaleric Acid Hydroiodide, 5-AVAI | 5-Aminovaleric Acid, delta-Aminovaleric acid |
| CAS Number | 1705581-28-7 | 660-88-8[3] |
| Molecular Formula | C₅H₁₂INO₂ | C₅H₁₁NO₂[3] |
| Molecular Weight | 245.06 g/mol | 117.15 g/mol [3] |
| Appearance | White to light yellow powder/crystal[3] | Solid[3] |
| Primary Field | Materials Science (Perovskite Solar Cells) | Biochemistry, Pharmacology, Medicinal Chemistry |
Section 1: The Role of 5-Aminopentanoic Acid Hydroiodide in Perovskite Solar Cell Technology
The primary documented application of 5-Aminopentanoic Acid Hydroiodide (5-AVAI) is as an additive in the fabrication of perovskite solar cells (PSCs). Its function is multifaceted, addressing key stability and efficiency challenges in this promising photovoltaic technology.
The amphiphilic nature of 5-AVAI, possessing both a hydrophilic carboxylic acid group and an amine group, is central to its utility.[5] The carboxylic acid moiety can anchor to the metal oxide surfaces (e.g., mesoporous titania) used as electron transport layers in PSCs. This anchoring improves the interface, facilitating more efficient charge extraction and reducing energy losses.[1][5]
Furthermore, the ammonium iodide portion of the molecule interacts with the perovskite crystal lattice. This interaction helps to passivate surface defects, which are notorious sources of non-radiative recombination and device degradation.[5] By incorporating 5-AVAI, researchers can promote the formation of more ordered, less defect-rich perovskite structures, leading to devices with significantly enhanced long-term stability.[2]
Caption: Simplified metabolic pathway from L-lysine to 5-AVA.
Recent metabolomic studies have highlighted the significance of a 5-AVA derivative, 5-aminovaleric acid betaine (5-AVAB) . This trimethylated compound is closely associated with the gut microbiota and the consumption of whole grains. [1][5]Emerging research has linked circulating levels of 5-AVAB and its precursor, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), to metabolic diseases. Higher levels of TMAVA have been associated with an increased risk of adverse outcomes in heart failure patients, potentially by inhibiting fatty acid oxidation and accelerating cardiac hypertrophy. [6][7][8]Similarly, elevated 5-AVAB levels have been shown to predict impaired glucose metabolism and diabetes. [2][9]These findings open a new avenue of research into how diet- and microbiota-derived metabolites of 5-AVA can influence cardiovascular and metabolic health.
Pharmacological Activity: A Weak GABA Agonist
From a pharmacological perspective, 5-AVA is recognized as a methylene homologue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). [3][10]5-AVA functions as a weak GABA receptor agonist. [3] GABA receptors, particularly the GABA-A receptor, are ligand-gated ion channels that, when activated, allow chloride ions to enter the neuron. [10][11]This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory, sedative effect. [11]The GABAergic system is a major target for a wide range of drugs, including benzodiazepines, barbiturates, and anesthetics, which typically act as positive allosteric modulators rather than direct agonists. [11][12] While 5-AVA itself is a weak agonist, its structure serves as a foundational scaffold for designing more potent and selective GABAergic compounds. Its ability to interact with GABA receptors makes it and its derivatives interesting candidates for research into conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety, although this remains a largely exploratory area.
Caption: Simplified diagram of 5-AVA acting as a weak agonist at a GABAergic synapse.
Section 3: Applications in Medicinal Chemistry and Drug Development
The true value of 5-AVA for drug development professionals lies in its utility as a versatile chemical building block. Its bifunctional nature—containing both a primary amine and a carboxylic acid separated by a flexible alkyl chain—makes it an ideal scaffold and linker.
Role as a PROTAC Linker
One of the most exciting modern therapeutic modalities is the development of PROteolysis TArgeting Chimeras (PROTACs). These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.
The length and composition of the linker are critical for the efficacy of a PROTAC. 5-aminopentanoic acid, often in a protected form like Fmoc-5-aminopentanoic acid , serves as an excellent component for constructing these linkers. [13]The five-carbon chain provides flexibility and spatial orientation, enabling the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase. The terminal amine and carboxylic acid groups provide orthogonal handles for conjugation to the two different ligands. [13]
Caption: Conceptual structure of a PROTAC molecule using a 5-AVA derived linker.
Scaffold for Novel Therapeutics
Beyond linkers, 5-AVA is a valuable starting material for the synthesis of more complex molecules. Its structure is embedded within various biologically active compounds. The development of unnatural amino acids is a cornerstone of modern medicinal chemistry, used to improve the physicochemical properties and target selectivity of peptide-based drugs. [14]5-AVA can be modified at various positions to create novel amino acid scaffolds for incorporation into peptidomimetics or as standalone therapeutic agents.
Section 4: Synthesis and Safety
Representative Synthesis
While numerous synthetic routes exist, a common laboratory-scale approach to 5-aminopentanoic acid involves the hydrolysis of a cyclic precursor, such as piperidin-2-one (δ-valerolactam). This method is robust and provides a clear path to the final product. Industrial-scale synthesis may involve biocatalytic routes starting from L-lysine, which are becoming more efficient and sustainable. [15] Protocol: Acid-Catalyzed Hydrolysis of δ-Valerolactam
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add δ-valerolactam (1 equivalent).
-
Acid Addition: Add a solution of aqueous hydrochloric acid (e.g., 6M HCl, ~10 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess HCl and water. The resulting solid is 5-aminopentanoic acid hydrochloride.
-
Purification: The hydrochloride salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). The free amino acid can be obtained by neutralization of the hydrochloride salt with a suitable base followed by ion-exchange chromatography or recrystallization.
This protocol is illustrative. Researchers should consult peer-reviewed literature for optimized and validated procedures.
Safety and Handling
5-Aminopentanoic Acid Hydroiodide (CAS 1705581-28-7):
-
Hazards: Causes skin irritation and serious eye irritation.
-
Precautions: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. In case of contact, wash affected areas with plenty of water.
5-Aminopentanoic Acid (CAS 660-88-8):
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Precautions: Standard laboratory precautions should be observed. Handle in a well-ventilated area, using personal protective equipment (gloves, safety glasses). Avoid generating dust.
Conclusion
5-Aminopentanoic Acid Hydroiodide (CAS 1705581-28-7) is a specialized chemical with a clear and impactful role in advancing perovskite solar cell technology. For the drug development community, however, the true value is found in its core structure: 5-aminopentanoic acid. As a human metabolite, a weak GABA agonist, and a highly versatile synthetic building block, 5-AVA and its derivatives are deeply enmeshed in the language of biology and medicinal chemistry. From its influence on metabolic diseases via the gut microbiome to its enabling role in the synthesis of cutting-edge therapeutics like PROTACs, 5-AVA presents numerous opportunities for further research and innovation. Understanding the distinction between the applications of the hydroiodide salt and the broader biological relevance of the parent amino acid is crucial for leveraging this fascinating molecule to its full potential in the pharmaceutical sciences.
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